Methyl 3-bromo-4-(piperidin-1-yl)benzoate

Description

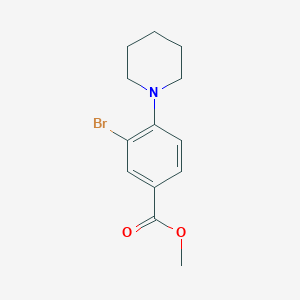

Structure

2D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-piperidin-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLWDJRTZLPMNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCCCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662403 | |

| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131594-44-9 | |

| Record name | Methyl 3-bromo-4-(1-piperidinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131594-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-4-(piperidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 3-bromo-4-(piperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring attached to a bromobenzoate moiety. The presence of the bromine atom enhances its reactivity and influences its interaction with biological targets. This compound is structurally related to other benzoate derivatives, which have been studied for various pharmacological activities.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and piperidine substitution | Antimicrobial, anticancer potential |

| Methyl 3-bromo-4-(pyrrolidin-1-yl)benzoate | Similar structure with pyrrolidine | Varies in receptor interactions |

| Ethyl 3-bromo-4-(4-methylpiperazin-1-yl)benzoate | Contains piperazine ring | Different pharmacological profile |

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis and cell cycle arrest in cancer cells, similar to other bromophenols that have been extensively studied for their cytotoxic effects against human cancer cell lines, such as A549 (lung cancer) and SK-OV-3 (ovarian cancer) cells .

The mechanisms underlying these effects include:

- Induction of Reactive Oxygen Species (ROS) : The compound increases ROS production, leading to oxidative stress that can trigger apoptosis.

- Inhibition of Key Signaling Pathways : It has been observed to deactivate the PI3K/Akt pathway while activating MAPK signaling pathways, which are crucial for cell survival and proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, suggesting it could serve as a potential lead compound for developing new antimicrobial agents. The exact mechanisms are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound analogs. For example:

- Synthesis and Evaluation : A study synthesized various analogs and assessed their biological activity using different assays. Compounds were tested for their binding affinity to histamine receptors, revealing moderate affinity for H3 receptors, which are implicated in several neurological disorders .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicated significant tumor reduction in xenograft models treated with this compound .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-bromo-4-(piperidin-1-yl)benzoate serves as an intermediate in the synthesis of biologically active compounds . Its structure allows it to interact with various biological targets, making it particularly interesting for the development of new pharmaceuticals. The compound's piperidine component is crucial as it can enhance the affinity for certain biological targets, which is vital for drug development.

Case Study: Neurological Disorders

Preliminary research indicates that this compound may have applications in treating neurological disorders. Its structural similarity to neurotransmitters suggests that it can modulate receptor activity within the central nervous system. This modulation could lead to therapeutic effects in conditions such as depression or anxiety, where neurotransmitter systems are often disrupted.

Pharmacological Research

The compound has been investigated for its potential to influence various signaling pathways, particularly those involving neurotransmitter receptors. Research has shown that structurally similar compounds can modulate these receptors, indicating that this compound may exhibit similar pharmacological properties.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves reactions performed under reflux conditions to ensure high yield and complete conversion. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, showcasing its versatility in organic synthesis.

Future Directions in Research

Given its promising biological activity, further investigation into this compound is warranted. Future research could focus on:

- In vivo studies to assess therapeutic efficacy in animal models.

- Mechanistic studies to elucidate how this compound interacts with specific receptors.

- Development of derivatives that might enhance its pharmacological profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares Methyl 3-bromo-4-(piperidin-1-yl)benzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations on the Benzene Ring

Key Observations:

- Piperidine vs. Piperazine/Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility, while piperazine (two N atoms) enables additional hydrogen bonding . Pyrrolidine’s five-membered ring increases steric hindrance .

- Ester vs. Carboxylic Acid : The methyl/ethyl ester groups enhance lipophilicity, whereas the carboxylic acid (CAS 1131594-42-7) increases water solubility .

- Electron-Donating vs. Withdrawing Groups: Piperidine and dimethylamino are electron-donating, activating the aromatic ring for electrophilic substitution. In contrast, -CF₃ (trifluoromethyl) deactivates the ring, altering reactivity .

Preparation Methods

Starting Material Preparation: Methyl 4-(piperidin-1-yl)benzoate

- The precursor methyl 4-(piperidin-1-yl)benzoate is synthesized by nucleophilic substitution of methyl 4-halobenzoate (usually methyl 4-bromobenzoate or methyl 4-chlorobenzoate) with piperidine.

- Typical reaction conditions involve refluxing in polar aprotic solvents such as dichloromethane or toluene, often in the presence of a base to facilitate substitution.

Bromination Step

- Bromination is conducted on methyl 4-(piperidin-1-yl)benzoate to introduce the bromine atom at the 3-position.

- Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS).

- The reaction is performed under controlled temperature, often at or below room temperature, to ensure regioselectivity and prevent over-bromination.

- Solvents such as dichloromethane or ethyl acetate are preferred to dissolve reactants and control reaction kinetics.

- The reaction mixture is typically stirred under reflux or ambient conditions until completion, monitored by thin-layer chromatography (TLC).

Purification

- After completion, the reaction mixture is subjected to aqueous workup, extraction, and drying over anhydrous sodium sulfate.

- The crude product is purified by column chromatography using silica gel.

- Elution solvents are usually mixtures of hexane and ethyl acetate to optimize separation.

Detailed Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Piperidinyl substitution | Piperidine, base (e.g., potassium tert-butoxide) | Dichloromethane/toluene | Reflux or room temp | Base facilitates nucleophilic attack |

| Bromination | Bromine (Br2) or NBS | Dichloromethane/ethyl acetate | 0°C to room temp | Controlled addition to avoid polybromination |

| Purification | Silica gel chromatography | Hexane/ethyl acetate | Ambient | Optimized solvent ratio for purity |

Research Findings and Optimization

- Solvent Effects: Dichloromethane and ethyl acetate are preferred solvents due to their ability to dissolve both starting materials and reagents while allowing for controlled reaction rates and easy removal post-reaction.

- Base Selection: Potassium tert-butoxide and sodium methoxide have been reported to improve substitution efficiency in the piperidinyl introduction step by deprotonating piperidine or activating the aromatic ester.

- Temperature Control: Maintaining low temperatures (0–5°C) during bromination minimizes side reactions and improves regioselectivity, yielding predominantly the 3-bromo isomer.

- Yield and Purity: Typical isolated yields range from 70% to 85% after purification. Column chromatography effectively separates unreacted starting materials and side products.

Comparative Analysis of Preparation Routes

| Parameter | Direct Bromination of Piperidinyl Benzoate | Alternative Routes (e.g., Stepwise Functionalization) |

|---|---|---|

| Number of Steps | 2 | 3 or more |

| Regioselectivity | High with controlled conditions | Variable, may require protecting groups |

| Overall Yield | Moderate to high (70–85%) | Potentially lower due to multiple purifications |

| Scalability | Good, with standard reagents and solvents | More complex, less cost-effective |

| Safety Considerations | Handling bromine requires caution | More reagents and steps increase risk |

Summary Table of Preparation Method

| Step No. | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Piperidine, base, methyl 4-halobenzoate | Formation of methyl 4-(piperidin-1-yl)benzoate |

| 2 | Electrophilic bromination | Bromine or NBS, DCM or EtOAc, 0–5°C | Selective bromination at 3-position |

| 3 | Purification | Column chromatography | Pure this compound |

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DMF for SNAr reactions) and temperature control (reflux for esterification) are critical for yield optimization.

- Catalysts like Pd/C may enhance coupling efficiency in related piperidine-containing analogs .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:

Q. Data Interpretation :

- Discrepancies in NMR splitting patterns may arise from hindered rotation of the piperidine ring, requiring 2D NMR (COSY, NOESY) for confirmation .

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

Contradictions (e.g., unexpected coupling constants or shifting) may stem from:

Dynamic Effects : Use variable-temperature NMR to probe rotational barriers of the piperidine group .

Tautomerism/Conformers : Employ DFT calculations (Gaussian, ORCA) to model energy-minimized structures and compare with experimental data .

Impurity Interference : Cross-validate with LC-MS to rule out byproducts or unreacted starting materials .

Case Example :

In analogous bromo-piperidine benzoates, NOESY correlations confirmed axial vs. equatorial piperidine conformers, resolving spectral ambiguities .

Advanced: What strategies optimize coupling reactions involving the piperidine moiety in this compound?

Methodological Answer:

- Catalysis : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination if introducing piperidine via C–N coupling .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity for bromine substitution .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) while maintaining >80% yield .

Q. Challenges :

- Steric hindrance from the piperidine ring may slow reactivity; elevated temperatures (80–100°C) mitigate this .

Advanced: What is the biological relevance of this compound in drug discovery?

Methodological Answer:

- Target Interactions : Piperidine derivatives often modulate enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs) .

- Structure-Activity Relationship (SAR) :

Q. Experimental Design :

- In Vitro Assays : Screen against kinase panels or bacterial strains to identify inhibitory activity.

- Docking Studies : Use AutoDock Vina to predict binding poses against target proteins (e.g., SARS-CoV-2 main protease) .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to light or moisture .

- Decomposition Risks : Hydrolysis of the ester group may occur in aqueous acidic/basic conditions .

Q. Handling Protocol :

- Store in amber vials with desiccants (silica gel).

- Conduct stability studies via accelerated degradation (40°C/75% RH for 4 weeks) to establish shelf life .

Table 1: Comparative Analysis of Piperidine-Containing Benzoates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.